1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

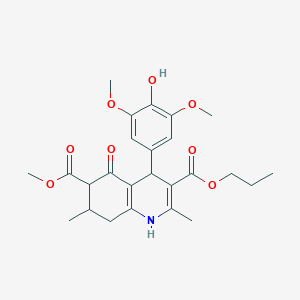

The synthesis of pyrrolidine compounds, such as DMHP, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis

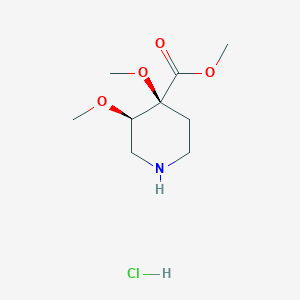

The molecular structure of DMHP includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The 3,3-dimethylbutyl group is attached to the nitrogen in the ring.Physical And Chemical Properties Analysis

DMHP has a molecular weight of 207.74. The related compound, pyrrolidin-3-ol hydrochloride, has a molecular weight of 123.58, and it exists in liquid form .Scientific Research Applications

Catalytic Applications

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) highlights its use as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, investigating the reaction mechanism in detail (Liu et al., 2014). This suggests that derivatives of pyrrolidin-3-ol could potentially serve as catalysts or co-catalysts in similar organic transformations, contributing to the development of more efficient and sustainable synthetic routes.

Synthesis of Heterocyclic Compounds

The work by Maity and Pramanik (2013) on the synthesis of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from Arylglyoxals and Enamines through Domino Condensation and Allylic Hydroxylation demonstrates the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures (Maity & Pramanik, 2013). This indicates potential research applications of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in facilitating the construction of novel organic compounds, possibly through similar domino reactions.

Generation of Structurally Diverse Libraries

The study on 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the utility of pyrrolidine derivatives in diversifying chemical libraries (Roman, 2013). This research application suggests that 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride could be explored for generating new molecules with potential biological or material applications.

Photophysical Properties

Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles involves the synthesis of novel dimeric complexes and their photophysical properties (Mancilha et al., 2011). Although not directly related, the study implies the potential of pyrrolidine derivatives like 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in the design and synthesis of new materials with unique optical properties, possibly through complexation or incorporation into ligand systems.

Safety And Hazards

properties

IUPAC Name |

1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZOQZSBABNCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CCC(C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)

![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)